molecular formula C36H37O18+ B1232578 Shisonin

Shisonin

Cat. No.: B1232578
M. Wt: 757.7 g/mol
InChI Key: YPXWWSJGANMFFQ-AQAMAIGXSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Shisonin is a naturally occurring anthocyanin pigment, specifically a cyanidin derivative, predominantly isolated from the leaves of Perilla frutescens var. crispa , also known as the Shiso plant . This compound is responsible for the distinctive reddish-purple coloration in purple-leaf perilla varieties and is often found in a cocktail of pigments alongside malonylthis compound and chlorophyll within the plant . In cutting-edge materials science, this compound serves as an effective, eco-friendly photosensitizer in dye-sensitized solid-state solar cells (DSSCs) . Research demonstrates that TiO2 films sensitized with a crude extract containing both this compound and chlorophyll exhibit a synergistic effect, achieving energy conversion efficiencies as high as 1.3%, with a short-circuit photocurrent of ~4.8 mA/cm² and an open-circuit voltage of 534 mV . The action spectrum of these cells shows distinct peaks corresponding to the absorption of both pigments, making this compound a promising candidate for bio-inspired renewable energy devices that mimic natural photosynthesis . As a polyphenolic compound, this compound is also a subject of interest in phytochemical and nutritional research due to its potential antioxidant properties, which are characteristic of its chemical class . Its structure has been identified as cyanidin 3-O-(6-O-(E)-p-coumaroyl-glucopyranoside)-5-O-malonylglucoside in some cultivars, contributing to the complex pigment profile of perilla leaves . This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound appropriately, considering its sensitivity to environmental factors like pH and its potential degradation in the presence of certain oxidative substances.

Properties

Molecular Formula

C36H37O18+

Molecular Weight

757.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)35(53-25)51-23-11-18(39)10-22-19(23)12-24(34(50-22)16-4-7-20(40)21(41)9-16)52-36-33(48)31(46)29(44)26(54-36)14-49-27(42)8-3-15-1-5-17(38)6-2-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1

InChI Key

YPXWWSJGANMFFQ-AQAMAIGXSA-O

SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Shisonin

Genetic and Molecular Regulation of Shisonin Biosynthesis

The biosynthesis of this compound is under intricate genetic and molecular control, involving the regulation of genes encoding biosynthetic enzymes and the influence of various regulatory networks and environmental factors. nih.gov

Gene Identification and Expression Analysis (e.g., LeGPPS)

Identification and analysis of genes involved in this compound biosynthesis are crucial for understanding its regulation. While specific genes directly named "this compound synthase" are not commonly referenced, genes encoding enzymes within the anthocyanin and phenylpropanoid pathways contribute to its production. For example, studies on shikonin (B1681659) derivatives (which share some biosynthetic precursors with anthocyanins) have identified genes like LeGPPS (Geranyl Diphosphate (B83284) Synthase) in Lithospermum erythrorhizon. nih.govnih.gov LeGPPS is a cytosol-localized enzyme that produces geranyl diphosphate (GPP), a precursor for shikonin derivatives. nih.govnih.gov Its expression is particularly high in tissues where shikonin derivatives are produced, such as the root bark and cultured cells, suggesting its involvement in the biosynthetic pathway. nih.govnih.gov The identification of such genes often involves EST- and homology-based approaches, followed by functional analyses. nih.gov Transcriptomic analysis can also reveal key genes involved in secondary metabolic pathways and their expression patterns under different conditions. mdpi.com

Transcriptional Control and Regulatory Networks

Transcriptional control plays a significant role in regulating this compound biosynthesis. This involves transcription factors (TFs) and complex gene regulatory networks (GRNs). sc-best-practices.orgplos.orgwikipedia.orgcolumbia.edu TFs can bind to regulatory regions of genes, influencing their expression levels. sc-best-practices.orgwikipedia.org In the context of anthocyanin biosynthesis, MYB, bHLH, and WD40 repeat factors are known to be involved in transcriptional regulation. mdpi.commdpi.com These factors can act as activators or repressors of anthocyanin biosynthetic genes, thereby controlling the metabolic flux towards this compound production. mdpi.com GRNs represent the intricate interactions between molecular regulators that govern gene expression. sc-best-practices.orgwikipedia.org Understanding these networks provides insights into how multiple genes involved in this compound biosynthesis are coordinately regulated. sc-best-practices.org

Factors Influencing Biosynthetic Flux and Accumulation

Several factors can influence the biosynthetic flux and accumulation of this compound in plants. Genetic factors are highly influential in modulating the biosynthesis and accumulation of phytochemicals like anthocyanins. mdpi.com Beyond genetics, environmental factors play a crucial role. Light conditions, particularly red and blue light, have been shown to enhance anthocyanin accumulation. mdpi.comnih.govmdpi.com Temperature, ultraviolet radiation, and drought stress can also regulate anthocyanin biosynthesis. nih.gov Additionally, plant growth regulators such as abscisic acid, ethylene, jasmonate, brassinosteroids, auxins, cytokinins, and gibberellins (B7789140) are known to influence anthocyanin accumulation. mdpi.com Nutrient availability, such as nitrogen and phosphate (B84403) deficiencies, and even exogenous sugar application can impact anthocyanin biosynthesis. mdpi.com Studies have also indicated that root interactions in intercropping systems can influence the accumulation of compounds like this compound in the shared rhizosphere soil, potentially by affecting the soil microenvironment and nutrient availability. nih.govfrontiersin.org

Here is a table summarizing some factors influencing anthocyanin (including this compound) accumulation:

FactorInfluence on AccumulationReference
Genetic FactorsHighly influential mdpi.com
Light ConditionsEnhanced by red and blue light mdpi.comnih.govmdpi.com
TemperatureCan regulate biosynthesis nih.gov
UV RadiationCan regulate biosynthesis nih.gov
Drought StressCan regulate biosynthesis nih.gov
Plant Growth RegulatorsKnown to influence mdpi.com
Nutrient AvailabilityInfluences biosynthesis mdpi.com
Exogenous SugarCan enhance biosynthesis mdpi.com
Root Interactions (Intercropping)Can influence accumulation nih.govfrontiersin.org

Metabolic Engineering and Biotechnology Approaches for this compound Production

Metabolic engineering and biotechnology offer strategies to enhance the production of valuable plant metabolites like this compound. nih.govchemrxiv.org These approaches aim to manipulate metabolic pathways to increase the yield of target compounds. nih.govchemrxiv.orgfrontiersin.org

Strategies for Enhanced Accumulation in Plant Systems

Strategies for enhanced this compound accumulation in plant systems often involve manipulating the genes and enzymes within its biosynthetic pathway. Overexpressing genes involved in the this compound biosynthetic pathway is a potential strategy to increase its yield. frontiersin.org Conversely, suppressing the expression of genes in competitive metabolic pathways can redirect metabolic flux towards this compound production. frontiersin.org Regulating transcription factors that control the expression of biosynthetic genes is another approach. frontiersin.org Furthermore, approaches involving the application of elicitors (biotic or abiotic factors that induce secondary metabolism) can activate the pathways leading to this compound production. frontiersin.org Genetic modification techniques, including gene editing tools like CRISPR/Cas9, can be employed to refine plant metabolism and enhance the production of valuable metabolites. chemrxiv.org Integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling can help optimize metabolic engineering designs for precise pathway manipulation. chemrxiv.org

Heterologous Expression Systems for Pathway Elucidation

Heterologous expression systems are valuable tools for studying individual enzymes and entire biosynthetic pathways by producing proteins or compounds in a host organism that does not naturally produce them. mdpi.comnih.govwikipedia.org This approach allows for the characterization of enzyme function, the identification of pathway genes, and the potential for engineered production of the target compound. nih.govwikipedia.org

While extensive research on the heterologous expression specifically for this compound production is not as widely documented as for some other natural products, studies on the broader anthocyanin pathway and related compounds provide insights into the potential of these systems.

Heterologous expression in microorganisms like Escherichia coli and Saccharomyces cerevisiae (yeast) has been successfully used for the production of various plant-derived compounds, including flavonoids and anthocyanins or their precursors. researchgate.netcore.ac.ukgoogle.comjustia.commdpi.comnih.gov These hosts offer advantages such as rapid growth, genetic tractability, and established fermentation techniques. mdpi.commdpi.com

For elucidating the this compound biosynthetic pathway, heterologous expression could involve cloning genes encoding putative enzymes from Perilla frutescens or other this compound-producing plants into a suitable host. By expressing these genes individually or in combination, researchers can test their enzymatic activity and confirm their roles in specific steps of the pathway. For example, expressing a candidate acyltransferase gene (like Ss5MaT1 or a perilla homolog) along with its proposed substrates in a heterologous host could verify its ability to catalyze the acylation step in this compound formation or modification. uniprot.orgresearchgate.net

Studies on anthocyanin biosynthesis in Perilla frutescens have utilized molecular techniques, including the identification of differentially expressed genes between red and green varieties, which provides a list of candidate genes potentially involved in anthocyanin (including this compound) production. plos.orgsemanticscholar.orgmdpi.com These candidate genes, such as those encoding CHS, CHI, DFR, and ANS, could be targets for heterologous expression studies to confirm their function in the perilla anthocyanin pathway. researchgate.netplos.orgsemanticscholar.orgmdpi.comfrontiersin.org

Furthermore, transcription factors that regulate anthocyanin biosynthesis in perilla, such as MYB, bHLH, and bZIP types, have been identified. mdpi.comresearchgate.netfrontiersin.orgresearchgate.net Heterologous co-expression of these transcription factors with structural genes in a suitable host could help understand their regulatory mechanisms and how they influence this compound production. plos.orgsemanticscholar.org Studies have shown the successful transactivation of anthocyanin biosynthetic genes by perilla transcription factors in heterologous systems like yeast cells. plos.orgsemanticscholar.org

Heterologous expression systems, particularly in yeast, have been explored for the production of mycosporine-like amino acids (MAAs) like shinorine (B1251615), which shares some similarities in being a small molecule produced through a biosynthetic pathway. researchgate.net This demonstrates the potential of yeast as a host for producing complex natural products. While shinorine is distinct from this compound, the methodologies and strategies employed in its heterologous production could be adapted for this compound biosynthesis studies. researchgate.net

The use of heterologous expression systems allows for detailed biochemical characterization of the enzymes involved in this compound biosynthesis, including determining their substrate specificity and kinetic parameters. uniprot.orgresearchgate.net This information is crucial for fully understanding the metabolic flow towards this compound.

Data on enzymes characterized in related pathways that provide insights into potential heterologous expression targets for this compound pathway elucidation are shown below:

Enzyme (EC Number)Source OrganismPutative Role in Anthocyanin/Shisonin PathwayNotesSource
Chalcone Synthase (CHS)Perilla frutescensEarly flavonoid biosynthesisInvolved in the condensation of precursors. researchgate.netplos.orgsemanticscholar.orgmdpi.comfrontiersin.org
Chalcone Isomerase (CHI)Perilla frutescensEarly flavonoid biosynthesisIsomerization of chalcones. researchgate.netplos.orgsemanticscholar.orgmdpi.comfrontiersin.org
Flavanone 3-hydroxylase (F3H)Perilla frutescensFlavonoid biosynthesisHydroxylation of flavanones. plos.orgsemanticscholar.orgmdpi.com
Dihydroflavonol 4-reductase (DFR)Perilla frutescensAnthocyanin biosynthesisReduction of dihydroflavonols. researchgate.netplos.orgsemanticscholar.orgmdpi.comfrontiersin.org
Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX)Perilla frutescensAnthocyanin biosynthesisConversion of leucoanthocyanidins to anthocyanidins. researchgate.netplos.orgsemanticscholar.orgmdpi.comfrontiersin.org
Anthocyanin 5-O-glucoside 6'''-O-malonyltransferase (Ss5MaT1) (EC 2.3.1.172)Salvia splendensMalonylation of anthocyanins including this compoundCatalyzes the malonylation of this compound to malonylthis compound (B1248576); characterized in Salvia splendens. Homologs may exist in Perilla. qmul.ac.ukgenome.jpgenome.jpuniprot.orggenome.jpfrontiersin.org

Extraction, Isolation, and Purification Methodologies for Shisonin

Advanced Extraction Techniques from Plant Matrices

Efficient extraction is the crucial first step to recover Shisonin from the complex plant matrix. Various techniques are employed, with solvent-based extraction being the most common, often enhanced by methods like sonication or microwave irradiation mdpi.comjst.go.jpnih.gov.

Solvent extraction is a widely used method for isolating anthocyanins, including this compound, from plant materials. The choice of solvent is critical and is often a mixture of water and an organic solvent, typically ethanol (B145695) or methanol (B129727), acidified with a mineral or organic acid like hydrochloric acid, formic acid, or citric acid creative-proteomics.com. Acidification helps to stabilize the anthocyanin flavylium (B80283) cation, which is more stable under acidic conditions (pH 1-3) creative-proteomics.comhust.edu.vn.

Studies have investigated the effectiveness of different solvents and their concentrations. For instance, acidified ethanol and methanol have shown good performance in extracting anthocyanins from Perilla frutescens creative-proteomics.comhust.edu.vn. Research indicates that a solvent mixture of ethanol and HCl can outperform methanol and HCl in terms of total anthocyanin content extracted hust.edu.vn.

Advanced solvent extraction techniques, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), are also employed to improve extraction efficiency, reduce extraction time, and lower solvent consumption compared to traditional methods mdpi.comjst.go.jpnih.gov. UAE utilizes ultrasonic waves to enhance the penetration of solvent into the plant matrix and disrupt cell walls, facilitating the release of intracellular compounds jst.go.jp. MAE uses microwave energy to heat the solvent and plant material, increasing the solubility of anthocyanins and accelerating the extraction process nih.gov. Accelerated solvent extraction (ASE), which uses elevated temperature and pressure, is another advanced technique that can offer faster and more efficient extraction thermofisher.commdpi.com.

Optimizing extraction parameters is essential to maximize the yield and purity of this compound. Key parameters include solvent type and concentration, liquid-to-solid ratio, temperature, extraction time, and pH jst.go.jphust.edu.vnboku.ac.atnih.gov. Response surface methodology (RSM) is a common statistical technique used to optimize these parameters by evaluating their interactions and effects on the extraction yield jst.go.jpnih.govnih.gov.

For anthocyanin extraction from Perilla frutescens, studies have identified optimal conditions using RSM. One study found that for ultrasound-assisted extraction, optimal conditions included an ethanol concentration of 76.58%, a liquid-to-solid ratio of 22.15:1, an extraction temperature of 52.75°C, and an extraction time of 53.84 minutes, resulting in a total anthocyanin content of 6.44 mg cyanidin-3-glucoside equivalent/g dry weight jst.go.jp. Another study on anthocyanin extraction using solvent methods identified 72% ethanol at 63°C for 90 minutes as optimal, yielding 3.373 mg/g dry matter hust.edu.vn. The pH of the extraction solvent also plays a significant role, with acidic conditions generally favoring anthocyanin stability and extraction efficiency creative-proteomics.comhust.edu.vn.

Data from optimization studies highlight the impact of various parameters on extraction yield:

ParameterRange TestedOptimal Value/ConditionEffect on YieldSource
Ethanol Concentration70-90%76.58% (UAE) / 72% (Solvent Extraction)Yield increases with concentration up to optimum jst.go.jphust.edu.vn
Liquid-to-Solid RatioVaried22.15:1 (UAE)Significant impact on yield jst.go.jp
Temperature40-80°C (Solvent), Varied (UAE)63°C (Solvent) / 52.75°C (UAE)Yield increases with temperature up to optimum jst.go.jphust.edu.vn
Extraction Time30-150 minutes (Solvent), Varied (UAE)90 minutes (Solvent) / 53.84 minutes (UAE)Yield increases with time up to optimum jst.go.jphust.edu.vn
pHAcidic (1-3)Acidified solvent usedStabilizes anthocyanins, increases yield creative-proteomics.comhust.edu.vn

Solvent-Based Extraction Approaches

Chromatographic Separation Strategies

Following extraction, chromatographic techniques are indispensable for separating this compound from the complex mixture of compounds present in the crude extract and for achieving high purity mdpi.commoravek.com.

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid chromatography technique that does not use a solid support, thus minimizing irreversible adsorption and providing high recovery rates creative-proteomics.comnih.gov. It has been successfully applied for the preparative isolation and purification of anthocyanins, including this compound, from Perilla frutescens nih.gov.

In one study, HSCCC was used to separate this compound and malonylthis compound (B1248576) from an Amberlite XAD-7 extract of Perilla frutescens. A two-phase solvent system composed of n-butanol-tert-butyl methyl ether-acetonitrile-water (2:2:1:5 + 0.1% TFA) was employed. Using this method, 8.6 mg of this compound with a purity of 97.5% and 10.1 mg of malonylthis compound with a purity of 96.7% were obtained from 1.0 g of the XAD-7 extract nih.gov. This demonstrates the effectiveness of HSCCC for obtaining high-purity this compound.

Another study utilized a two-step HSCCC method with different solvent systems (n-hexane-ethyl acetate-methanol-water at 1.5:5:1:5 and 3:7:5:5) to isolate compounds, including this compound, from P. frutescens nih.gov. While specific purity and yield for this compound from this two-step process were not explicitly detailed for this compound alone, the method yielded compounds with high purity (over 96%) nih.gov.

Solid-Phase Extraction (SPE) is a widely used technique for the preliminary purification and fractionation of anthocyanins from crude plant extracts due to its balance of efficiency and cost osu.edumdpi.com. SPE utilizes a solid sorbent material to selectively retain target compounds or impurities based on their chemical properties osu.educore.ac.uk.

For anthocyanin purification, C18 cartridges are commonly used. The process typically involves conditioning the cartridge with a solvent, loading the crude extract, washing with solvents to remove impurities, and then eluting the anthocyanins with a suitable solvent mdpi.comnih.gov. Acidified water is often used to remove polar impurities like sugars and organic acids, while acidified methanol or ethanol is used to elute the retained anthocyanins mdpi.comnih.gov.

Research has explored the use of different SPE sorbents and elution strategies for anthocyanins. Cation-exchange SPE has been investigated as a method that takes advantage of the positive charge of anthocyanins at low pH, potentially offering higher purity and recovery compared to traditional methods osu.edu. One novel cation-exchange method achieved over 99% anthocyanin purity with a high yield of 93.6% osu.edu. Other sorbents like Amberlite XAD-7, silica (B1680970) gel, and Sephadex LH-20 have also been studied for anthocyanin purification creative-proteomics.comcore.ac.uk.

A typical SPE protocol for anthocyanins from Perilla frutescens might involve loading the aqueous extract onto a C18 cartridge, washing with ultra-pure water to remove water-soluble impurities, and eluting with acidified methanol (e.g., 1% formic acid in methanol) nih.gov. Approximately 12 mg of purified extract was obtained from 20 g of powdery Perilla leaves using this approach nih.gov.

Column chromatography (CC) is a fundamental technique used for the separation and fractionation of compounds based on their differential partitioning between a stationary phase and a mobile phase moravek.commiamioh.eduopentrons.com. It is often employed as a preliminary purification step before more advanced techniques or for the isolation of less complex mixtures mdpi.combipublication.com.

Silica gel and Sephadex LH-20 are common stationary phases used in column chromatography for the purification of natural products, including anthocyanins nih.govcore.ac.uk. In silica gel chromatography, compounds are separated based on their polarity, with less polar compounds eluting faster miamioh.edu. For anthocyanins, which are relatively polar, appropriate solvent systems are used.

Sephadex LH-20 is a size exclusion and adsorption chromatography medium that can be used for the fractionation of crude extracts and purification of individual anthocyanins . In an aqueous phase, anthocyanins can bind to the stationary phase, while more polar compounds are washed away. Elution with acidified methanol can then recover the anthocyanins .

Column chromatography has been used in conjunction with other methods for purifying anthocyanins from Perilla frutescens. For instance, crude extracts might undergo column chromatography on Amberlite XAD-7 resin as a preliminary purification step before separation by HSCCC nih.gov. Silica gel column chromatography has also been mentioned in the context of purifying compounds, including this compound, from Perilla extracts core.ac.uk. While not always providing the high purity achievable with techniques like HSCCC, column chromatography is valuable for enriching the target compound fraction and removing bulk impurities mdpi.combipublication.com.

Preparative High-Performance Liquid Chromatography (HPLC) for Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used to isolate and purify compounds in larger quantities for subsequent analysis or use. mz-at.de The goal of preparative HPLC is to obtain sufficient quantity and purity of the target substance. mz-at.de

In the context of this compound isolation, preparative HPLC, often utilizing reversed-phase columns, plays a crucial role. chromatographyonline.com While analytical HPLC is used for separation and identification on a small scale, preparative HPLC allows for the collection of purified fractions of the desired compound. mz-at.delcms.cz The choice of stationary phase, mobile phase, and operating parameters are critical for achieving adequate separation and yield. chromatographyonline.commz-at.de For instance, a study successfully used high-speed countercurrent chromatography (HSCCC), a type of liquid chromatography, with a two-phase solvent system composed of n-butanol-tert-butyl methyl ether-acetonitrile-water (2:2:1:5 + 0.1% TFA) to isolate this compound from a pre-purified extract. nih.gov This method yielded this compound with a purity of 97.5%. nih.gov

Spectroscopic and Spectrometric Characterization Techniques for Isolated this compound

Once isolated and purified, this compound is characterized using various spectroscopic and spectrometric techniques to confirm its structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H- and ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, is a fundamental technique for determining the structural details of organic compounds like this compound. researchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, scientists can deduce the arrangement of hydrogen and carbon atoms within the molecule. researchgate.netlibretexts.org

For this compound, NMR spectroscopy provides crucial information about the different proton and carbon environments, including those in the benzopyrylium core, the attached sugar moieties, and the p-coumaroyl group. tandfonline.com Studies on related anthocyanins and malonyl-shisonin have utilized ¹H-NMR to identify specific proton signals and their coupling patterns, aiding in the confirmation of the glycosylation sites and the presence of acyl groups. tandfonline.comresearchgate.net

Mass Spectrometry (MS) Analysis (e.g., UPLC-ESI-IT-TOF-MSⁿ) for Compound Identification and Fragmentation Patterns

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and gaining insights into its fragmentation pathways, which further aids in structural confirmation. Techniques like Ultra-Performance Liquid Chromatography-Electrospray Ionization-Ion Trap-Time of Flight-Mass Spectrometry (UPLC-ESI-IT-TOF-MSⁿ) are particularly useful for analyzing complex natural products like anthocyanins due to their high mass accuracy and ability to perform multi-stage fragmentation (MSⁿ). nih.govnih.gov

UPLC-ESI-IT-TOF-MSⁿ allows for the separation of this compound from other compounds in an extract before it enters the mass spectrometer. nih.gov Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, often protonated or deprotonated molecules, or adducts. nih.gov The ion trap (IT) and Time-of-Flight (TOF) components provide accurate mass measurements and allow for the fragmentation of selected ions. nih.govnih.gov The fragmentation patterns observed in MS² and MS³ (MSⁿ) spectra provide characteristic neutral losses and fragment ions corresponding to the cleavage of specific bonds within the this compound molecule, such as the loss of sugar units or the p-coumaroyl group. nih.govresearchgate.netnih.gov This fragmentation information, combined with the accurate molecular weight obtained from the TOF analyzer, is critical for unequivocally identifying this compound and differentiating it from closely related compounds. nih.gov

An example of MS analysis on malonyl-shisonin, a related compound, shows fragmentation patterns in positive ion mode, with MS² and MS³ spectra revealing characteristic fragments. researchgate.net The molecular ion mass and fragmentation behavior are key data points in confirming the identity and structure of this compound. nih.govresearchgate.net

Biological Activities and Mechanistic Investigations of Shisonin in Vitro and Preclinical Focus

Cellular and Molecular Mechanisms of Action

Investigations into the cellular and molecular mechanisms of shisonin aim to understand how this compound influences fundamental biological processes within cells.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT)

A key area of research involves the modulation of intracellular signaling pathways by this compound. The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is a critical signaling cascade involved in regulating cell growth, survival, metabolism, and proliferation nih.gov. Studies on shikonin (B1681659), a related naphthoquinone, have demonstrated its capacity to inhibit the PI3K/Akt signaling pathway in various cancer cell lines, including lung cancer A549 cells and gastric cancer NCI-N87 cells mdpi.comnih.gov. This inhibition has been correlated with significant biological outcomes such as suppressed cell proliferation, migration, and invasion, alongside the induction of apoptosis in NCI-N87 cells nih.gov. Furthermore, in chemoresistant A549 lung cancer cell sublines, shikonin treatment led to the downregulation of the PI3K/Akt/mTOR pathway, resulting in a reduction in spheroid formation and decreased expression of genes associated with stemness mdpi.com.

Effects on Gene Expression and Protein Regulation (e.g., HIF-1alpha)

The impact of this compound on gene expression and protein regulation, including key factors like Hypoxia-Inducible Factor-1 alpha (HIF-1alpha), represents another facet of mechanistic studies. HIF-1alpha is a crucial transcription factor that mediates cellular responses to low oxygen conditions (hypoxia) and is frequently overexpressed in various pathological states, including cancer mdpi.complos.org. While direct studies specifically detailing this compound's effects on HIF-1alpha were not prominently found in the search results, research on HIF-1alpha regulation highlights the involvement of the PI3K/Akt pathway in its stability and expression nih.gov. Given the observed modulation of the PI3K/Akt pathway by related compounds, this suggests a potential, albeit indirect, link that warrants further investigation regarding this compound's influence on HIF-1alpha.

Enzyme Modulation and Inhibition Studies

This compound, as a constituent of Perilla frutescens extracts, has been implicated in the modulation and inhibition of several enzymes, contributing to its observed biological activities.

Inhibition of Specific Enzyme Targets (e.g., Hyaluronidase (B3051955), Aldose Reductase, α-Glucosidase, Xanthine (B1682287) Oxidase, Tyrosinase)

Extracts derived from Perilla frutescens, known to contain this compound, have demonstrated inhibitory effects against a panel of enzymes. These include hyaluronidase, aldose reductase, α-glucosidase, xanthine oxidase, and tyrosinase nih.govsemanticscholar.orgtandfonline.com.

Hyaluronidase: Hot-water extracts from P. frutescens have been reported to inhibit hyaluronidase activity, potentially contributing to their effects on preventing mast cell degranulation nih.gov.

Aldose Reductase: Studies have indicated that the ethyl acetate (B1210297) soluble fraction of methanol (B129727) extracts from P. frutescens leaves, which contains this compound, exhibits inhibitory activity against aldose reductase nih.gov. Aldose reductase is an enzyme involved in the polyol pathway and is linked to the development of diabetic complications wikipedia.orgmdpi.com.

α-Glucosidase: P. frutescens has been shown to possess α-glucosidase inhibitory properties nih.govtandfonline.comcore.ac.uk. Inhibition of α-glucosidase is a strategy employed in the management of type 2 diabetes to delay carbohydrate digestion and absorption nih.govwikipedia.org.

Xanthine Oxidase: Extracts of P. frutescens have demonstrated inhibitory activity against xanthine oxidase nih.govhumanjournals.comsemanticscholar.org. Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition can lead to a reduction in uric acid levels drugbank.comwikipedia.org.

Tyrosinase: P. frutescens has been reported to exhibit tyrosinase inhibitory activity nih.govhumanjournals.comcore.ac.uk. Tyrosinase is an enzyme crucial for the synthesis of melanin (B1238610) pigments oup.com. Research has shown that glucosides derived from compounds found in P. frutescens, structurally related to anthocyanins like this compound, significantly inhibit tyrosinase activity in vitro kindai.ac.jp.

Neuraminidase Inhibitory Activities

While the search results discuss neuraminidase inhibitors in the context of antiviral activity against influenza viruses f1000research.commdpi.comnih.govnih.gov, there is no specific information within the provided snippets directly linking this compound to the inhibition of neuraminidase.

Studies on Other Enzyme Systems (e.g., SETD8)

Based on the available search information, no specific studies investigating the effects of this compound on the SETD8 enzyme system were identified. Research on SETD8 inhibition has been explored in the context of therapeutic strategies for conditions like high-risk neuroblastoma and cancer, with other compounds being investigated as inhibitors nih.govnih.gov. However, a direct link or study involving this compound and SETD8 was not found in the provided search results.

Antioxidant Activity and Associated Pathways

This compound exhibits significant antioxidant capabilities, contributing to the protection of cells against oxidative stress nih.govnih.gov. Oxidative stress, characterized by an imbalance between free radicals and antioxidants, can lead to cellular damage and is implicated in various diseases. This compound's antioxidant effects are mediated through several mechanisms, including direct radical scavenging and the modulation of cellular antioxidant systems nih.gov.

Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays)

This compound has been shown to effectively scavenge reactive oxygen species (ROS) nih.gov. Studies evaluating the antioxidant capacity of plant extracts containing this compound often utilize radical scavenging assays such as DPPH and ABTS. The DPPH assay measures the inhibition of the free radical 2,2-diphenyl-1-picrylhydrazyl. The ABTS assay utilizes the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) to assess antioxidant capacity. Research on Perilla frutescens extracts, which contain this compound, has demonstrated high antioxidant activity as measured by the DPPH assay, with results often expressed as Trolox equivalent antioxidant capacity (TEAC). Similarly, the ABTS method has been used to determine the antioxidant capacity of anthocyanin extracts, showing varying capacities depending on the extraction method and solvent used.

Induction of Endogenous Antioxidant Enzymes (e.g., SOD, GPX)

Beyond direct radical scavenging, this compound can influence endogenous antioxidant defense systems. Shikonin, a related naphthoquinone, has been shown to enhance the level of reduced glutathione (B108866) (GSH) by upregulating enzymes involved in its synthesis, such as glutamate-cysteine ligase catalytic subunit and glutathione synthetase, mediated by nuclear factor-erythroid 2-related factor nih.gov. While direct studies specifically on this compound's induction of Superoxide (B77818) Dismutase (SOD) and Glutathione Peroxidase (GPX) were not explicitly detailed in the provided snippets concerning this compound itself, these enzymes are crucial components of the cellular antioxidant defense system, neutralizing superoxide radicals and reducing hydrogen peroxide, respectively. Antioxidant compounds are known to support these enzymatic defenses.

Prevention of Oxidative Cellular Damage

This compound contributes to the prevention of oxidative cellular damage. Shikonin, a related compound, has been shown to protect human keratinocytes from oxidative stress induced by fine particulate matter, leading to the recovery of impaired cellular biomolecules and cell viability nih.gov. This cytoprotective effect is attributed to both direct ROS scavenging and the modulation of the cellular antioxidant system nih.gov. Oxidative stress can cause severe cellular damage by disrupting defense systems and interfering with survival mechanisms. By mitigating oxidative stress, this compound helps preserve cellular function and viability nih.gov.

Anti-inflammatory Response Pathways

This compound has demonstrated anti-inflammatory properties nih.gov. Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of significant interest.

Inhibition of Inflammatory Mediators and Cytokines

This compound and extracts containing it have been investigated for their ability to inhibit inflammatory mediators and cytokines. Perilla frutescens extracts, containing this compound, are claimed to have a potential inhibitory effect on the production of tumor necrosis factor-alpha (TNF-α). Shikonin, a related compound, has been identified as a potent suppressor of TNF-alpha gene expression, specifically inhibiting its expression at the RNA splicing level in lipopolysaccharide-stimulated human primary monocytes and THP-1 cells. This effect was found to be highly specific to TNF-alpha and did not affect the mRNA production of a housekeeping gene or another inflammatory cytokine, interleukin-8 (IL-8). Furthermore, cotreatment with LPS and shikonin increased IL-8 protein production, accompanied by suppressed activation of the double-stranded RNA-activated protein kinase (PKR) pathway. Inhibition of NF-κB, a key transcriptional regulator of inflammatory responses, is another mechanism by which compounds can exert anti-inflammatory effects nih.gov. While the search results indicate that Perilla frutescens extract can inhibit NF-κB, this was attributed to other compounds like caffeic acid, rosmarinic acid, luteolin, and apigenin (B1666066) present in the extract nih.gov.

Modulation of Key Inflammatory Signaling Cascades (e.g., NF-kB)

Studies on Perilla extract, which contains this compound along with other compounds like malonylthis compound (B1248576) and cyanidin (B77932), have indicated effects on inflammatory processes. researchgate.net Specifically, Perilla extract has been noted to influence inflammatory transcription factors such as NF-κB. researchgate.net NF-κB is a critical transcription factor involved in regulating immune and inflammatory responses, controlling the transcription of DNA, cytokine production, and cell survival. wikipedia.orgfrontiersin.org While the extract shows activity, detailed mechanistic investigations focusing solely on how isolated this compound modulates NF-κB signaling cascades were not specifically provided in the examined literature.

Cell Cycle and Apoptosis Modulation

Other Specific Bioactivities and Mechanistic Insights (In vitro/Preclinical)

Neuroprotective Effects

Perilla frutescens, the plant from which this compound is derived, has been investigated for various biological activities, including potential neuroprotective effects in preclinical studies. mdpi.comresearchgate.nethumanjournals.comtzuchi.com.tw While this compound is a constituent of Perilla, the specific mechanisms by which isolated this compound might exert neuroprotective effects were not detailed in the provided search results. Research on neuroprotection often involves evaluating effects on neuronal survival, oxidative stress markers, and anti-inflammatory characteristics in in vitro neuronal cultures or in vivo animal models. nih.govajol.info However, specific data linking isolated this compound to these mechanisms were not found within the scope of this search.

Antimicrobial and Antibacterial Activities

Studies investigating the biological activities of Perilla frutescens extracts, in which this compound is a constituent, have demonstrated in vitro antimicrobial and antibacterial effects. semanticscholar.orgscispace.com While comprehensive data specifically detailing the antimicrobial activity of isolated this compound against a wide range of microbial strains and its precise mechanisms of action are not extensively available in the provided search results, the activity observed in the extracts suggests a potential role for compounds like this compound.

Natural products, including various plant extracts and isolated compounds, are known to exhibit antimicrobial properties through diverse mechanisms such as disrupting bacterial cell wall synthesis, altering cell membrane permeability, inhibiting bacterial metabolism, or interfering with nucleic acid and protein synthesis. mdpi.commicrobiochemjournal.commemory-pharm.com Flavonoids, the class of compounds to which this compound belongs, have also been reported to possess antimicrobial activities. mdpi.com

Research on Perilla frutescens extracts has indicated antibacterial efficacy against certain bacterial species in in vitro settings. semanticscholar.orgscispace.com For instance, studies have evaluated the minimum inhibitory concentration (MIC) of plant extracts against various bacteria. microbiochemjournal.commemory-pharm.comresearchgate.netnih.gov Although specific MIC data for isolated this compound were not found in the provided results, the presence of this compound in extracts exhibiting such activity suggests it may contribute to these effects. Future research focusing on isolated this compound is needed to fully elucidate its direct antimicrobial spectrum and the underlying mechanisms.

Hypoglycemic Potential and Mechanisms

Perilla frutescens has been investigated for its potential antidiabetic properties, with some studies indicating hypoglycemic effects in preclinical models. ucsd.edumdpi.com this compound is one of the anthocyanins present in Perilla that may contribute to these observed effects. mdpi.com

Flavonoids, including anthocyanins, have been explored for their potential in managing diabetes due to their ability to influence glucose metabolism. mdpi.commdpi.commdpi.com Proposed mechanisms for the hypoglycemic effects of various plant-derived compounds include stimulating insulin (B600854) secretion, improving insulin sensitivity, enhancing glucose uptake by cells, and inhibiting enzymes involved in carbohydrate digestion, such as alpha-glucosidase and alpha-amylase. mdpi.commdpi.commdpi.comnih.govfrontiersin.orgsochob.cl

While direct mechanistic studies specifically on isolated this compound's hypoglycemic action were not detailed in the provided search results, the presence of this compound in Perilla extracts that demonstrate hypoglycemic potential in animal models suggests its possible involvement. ucsd.edu Research on other plant compounds and flavonoid structures provides context for potential mechanisms that could be relevant to this compound, such as effects on insulin signaling pathways or glucose transporter activity. nih.govnih.govucsd.edumdpi.comfrontiersin.orgsochob.clnih.govnih.govantibodies.comnih.govfrontiersin.org However, specific in vitro or preclinical data directly attributing these mechanisms to isolated this compound were not identified. Further investigation is required to pinpoint the exact mechanisms by which this compound might exert hypoglycemic effects.

Structure Activity Relationship Sar Studies and Analogue Development

Design and Chemical Synthesis of Shisonin Derivatives and Analogues

The design and synthesis of this compound derivatives and analogues are critical steps in SAR studies. This process typically involves modifying the core structure of this compound, which is a cyanidin-type anthocyanin glycoside nih.gov. This compound itself is identified as Cyanidin (B77932) 3-O-(6-O-para-coumaroyl) glucoside-5-O-glucoside researchgate.net. The synthesis of derivatives often focuses on altering the attached sugar moieties, the acyl groups, or the aglycone (cyanidin) structure itself.

Chemical synthesis techniques are employed to create these modified compounds. For instance, acylation of this compound can be achieved through methods like Steglich esterification, using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and catalysts like 4-dimethylaminopyridine (B28879) (DMAP) mdpi.com. This allows for the introduction of various acyl residues onto the hydroxyl groups of the sugar moieties or the aglycone.

Studies have reported the synthesis of Shikonin (B1681659) analogues (a related naphthoquinone, often discussed alongside this compound due to its presence in some Perilla species and similar research interests) with variations in their side chains to evaluate antitumor activity nih.gov. The naphthoquinone scaffold with its hydroxyl groups is considered necessary for pharmacological activity, while the side chain is believed to modify this activity mdpi.com. This principle is also applied to the study of this compound, where modifications to the attached groups are expected to impact its biological profile.

The synthesis of this compound derivatives aims to produce compounds with a broad spectrum of structural features to identify potential lead compounds with optimized activity mdpi.com. Techniques like NMR spectroscopy and LC-ESI-MS measurements are used to analyze the purity and confirm the chemical structures of the synthesized derivatives mdpi.com.

Impact of Structural Modifications on Biological Activity and Specificity

Structural modifications to this compound can significantly impact its biological activity and specificity. These changes can influence factors such as solubility, stability, absorption, metabolism, and interaction with biological targets biomedres.us. The presence and nature of attached sugar and acyl groups, as well as alterations to the aglycone structure, play crucial roles in determining the compound's pharmacological effects.

The structure of anthocyanins, including this compound, influences their chemical properties, stability, and potential biological activity mdpi.com. The number of hydroxyl groups, acylation groups, and glycosyl types all affect the polarity, size, and spatial arrangement of the compound, which in turn can impact its bioavailability and interaction with biological systems mdpi.com.

Side Chain Variations and Their Effects

While this compound's primary structure involves sugar and acyl groups attached to a cyanidin core, research on related compounds like Shikonin provides insights into the impact of side chain variations on biological activity. Studies on Shikonin analogues with different side chains have shown a broad spectrum of in vitro cytotoxicity against various cancer cell lines nih.gov. These variations can lead to remarkably different inhibitory potencies against specific targets nih.gov.

Glycosylation and Acylation Pattern Effects

The glycosylation and acylation patterns of this compound are particularly important determinants of its biological activity. This compound is a diglycoside with an acylation on one of the sugar moieties researchgate.net. The type and position of sugar moieties (glycosylation) and the presence and nature of acyl groups (acylation) can significantly affect the compound's properties.

Glycosylation is a common post-translational modification that can influence protein folding, conformation, distribution, stability, and activity thermofisher.com. In the context of anthocyanins like this compound, glycosylation affects their solubility, stability, and absorption mdpi.com. The type of glycosyl moiety can impact the absorption rate, with some studies suggesting that pentose (B10789219) glycosylated anthocyanins may have higher transport rates than hexosylated ones mdpi.com.

Acylation, the addition of acyl groups, is another modification that impacts anthocyanin properties. Acylation can affect the stability and color of anthocyanins, and it has been reported that acylation can reduce the absorption efficiency of anthocyanins mdpi.com. Malonylthis compound (B1248576), a malonylated derivative of this compound, is often the most abundant anthocyanin in red Perilla frutescens, highlighting the natural occurrence and potential significance of acylation nih.govsemanticscholar.orgpreprints.org. The presence of an acyl group like para-coumaroyl in this compound contributes to its specific characteristics.

The interplay between glycosylation and acylation patterns creates structural diversity among anthocyanins, leading to variations in their biological activities and bioavailability mdpi.com.

Computational Approaches in SAR Analysis

Computational approaches play an increasingly vital role in modern SAR analysis of compounds like this compound. These methods can complement experimental studies by providing insights into the molecular interactions and physicochemical properties that govern biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate a compound's structural and physicochemical properties with its biological activity scribd.com. QSAR models can help predict the activity of new, untested derivatives and guide the design of compounds with improved properties scribd.com.

In QSAR studies, various molecular descriptors are calculated to represent the structural and electronic features of the compounds scribd.comyoutube.com. These descriptors are then used to develop statistical models that relate these features to observed biological activities (e.g., IC50 values, binding affinities). QSAR analysis can indicate which structural features and physicochemical properties are important for activity youtube.commdpi.com. For example, QSAR analysis has indicated that the size of substituents can play an important role in the activity of certain derivatives mdpi.com.

While specific QSAR studies solely focused on this compound were not prominently found in the search results, QSAR is a widely applied method in the study of natural product derivatives and would be a valuable tool for understanding the SAR of this compound and its analogues.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction between a small molecule (ligand, e.g., this compound or its analogue) and a biological target (e.g., a protein receptor or enzyme) at the atomic level mdpi.combiomedpharmajournal.orgchemrevlett.com.

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor's active site mdpi.comchemrevlett.com. This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and contribute to biological activity mdpi.combiomedpharmajournal.org. Docking simulations can help identify potential binding sites and assess the binding strength of different derivatives, guiding the design of more potent compounds chemrevlett.com.

Molecular dynamics simulations extend docking studies by simulating the time-dependent behavior of the ligand-receptor complex in a dynamic environment, typically including solvent molecules mdpi.combiomedpharmajournal.org. These simulations provide information about the stability of the complex, conformational changes, and the flexibility of both the ligand and the receptor mdpi.comnih.gov. Molecular dynamics simulations can offer a more realistic picture of the binding event and help validate the findings from docking studies biomedpharmajournal.org.

Studies on other compounds have utilized molecular docking to indicate interactions with specific targets researchgate.net and molecular dynamics simulations to reveal stable conformations and binding patterns mdpi.com. These techniques are highly relevant for understanding how structural modifications to this compound affect its interaction with potential biological targets, thereby elucidating its SAR.

Analytical Chemistry for Shisonin Detection and Quantification in Biological Matrices

Chromatographic Methods for Separation and Identification

Chromatographic methods are essential for separating Shisonin from other compounds present in biological samples before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, DAD)

HPLC is a widely used technique for the analysis of polar compounds like anthocyanins. Coupling HPLC with detectors such as Ultraviolet (UV) or Diode Array Detectors (DAD) allows for the detection and identification of this compound based on its characteristic absorbance properties. UV-Vis HPLC detectors measure the absorption of UV or visible light by analytes, making them suitable for compounds with chromophores, such as this compound phenomenex.com. DADs offer an advantage over traditional UV detectors by capturing absorbance across a broad spectrum simultaneously, providing both quantitative data and qualitative insights like peak purity and spectral identification phenomenex.commeasurlabs.com. This spectral information can be crucial for confirming the identity of this compound in a complex matrix mdpi.comresearchgate.net.

HPLC-DAD systems provide two identification parameters: retention time and UV spectral data. The combination of these parameters enhances the certainty of compound identification, particularly in systematic toxicological analysis researchgate.net. While UV detectors are simpler and more cost-effective, DADs offer greater flexibility for complex analyses phenomenex.com. HPLC-DAD is frequently used for quantifying components in various matrices, including food and pharmaceutical products measurlabs.com.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that utilizes smaller particle sizes in the stationary phase, leading to improved resolution, speed, and sensitivity. UPLC is particularly valuable for the analysis of complex mixtures and can be coupled with highly sensitive detectors, such as mass spectrometers, for robust detection and quantification in biological matrices ijpsjournal.comwaters.com. An advanced UPLC method coupled with ESI-IT-TOF-MSⁿ has been developed for the characterization of anthocyanins, including this compound and its derivatives like malonyl-shisonin, in Perilla frutescens extract researchgate.netresearchgate.net. This method allows for in-depth screening and characterization of anthocyanins without relying solely on external standards researchgate.net. UPLC-MS methods are considered crucial for accurate, sensitive, and reliable analysis in various samples, including biological matrices like plasma ijpsjournal.com.

Gas Chromatography (GC) (where applicable for derivatives)

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. While this compound itself is a relatively large, polar molecule and not directly amenable to standard GC analysis without derivatization, GC can be applicable for the analysis of certain derivatives or volatile components from Perilla frutescens mdpi.com. For instance, GC-MS has been used to identify volatile compounds like perillaldehyde (B36042) and perilla ketone in Perilla frutescens mdpi.com. However, direct GC analysis of intact this compound in biological matrices is less common compared to LC-based methods due to its chemical structure. GC-MS is a powerful technique offering high specificity and sensitivity, often used for confirming positive results from screening tests in biological matrices japsonline.com. Derivatization is often required for less volatile or polar compounds to make them suitable for GC analysis japsonline.com.

Thin-Layer Chromatography (TLC) for Screening and Purification Monitoring

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and relatively rapid technique often used for initial screening of samples and monitoring purification processes. TLC can be used to separate components of a mixture based on their differing affinities for the stationary and mobile phases. For colored compounds like this compound (an anthocyanin), TLC can be particularly useful for visual identification of spots. TLC bioautography, which combines chromatographic separation with in situ detection of biological activity, has been used in the isolation of antioxidants from Perilla frutescens fruit, although the primary compounds identified in that specific study were not this compound researchgate.net. TLC can serve as a preliminary step before more advanced chromatographic techniques or for monitoring the progress of extraction and purification of this compound from plant extracts or potentially biological samples.

Mass Spectrometry-Based Quantification and Characterization

Mass Spectrometry (MS) provides highly sensitive and selective detection and is often coupled with chromatography for the quantification and structural characterization of analytes in complex biological matrices.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique widely used in LC-MS for the analysis of polar and thermally labile compounds, including large biomolecules and natural products like this compound creative-proteomics.comnih.gov. ESI produces charged ions from the analyte solution, making it compatible with liquid chromatography creative-proteomics.comnih.gov. ESI-MS allows for the determination of the molecular weight of the analyte and provides structural information through fragmentation patterns when used in tandem MS (ESI-MS/MS or ESI-MSⁿ) researchgate.netcreative-proteomics.comnih.gov.

LC-ESI-MS/MS is a predominant analytical method for quantitative determination of analytes in biological matrices due to its high specificity, sensitivity, and throughput nih.govchromatographyonline.com. It is particularly useful for detecting and quantifying target analytes at low levels in complex biological samples biointerfaceresearch.comfarmaciajournal.com. ESI-MSⁿ, which involves multiple stages of fragmentation, can provide more detailed structural information, as demonstrated in the characterization of malonyl-shisonin in Perilla frutescens extract researchgate.netresearchgate.net. Matrix effects, which can affect ionization efficiency in ESI, are a significant concern in quantitative LC-MS analysis of biological matrices, and strategies are employed to mitigate them chromatographyonline.com.

Data regarding the specific application of ESI-MS for the quantification of this compound in biological matrices from the provided search results are limited, with more focus on its characterization in plant extracts researchgate.netresearchgate.net. However, the principles of LC-ESI-MS/MS are widely applied for the quantification of various compounds, including polar molecules, in biological samples nih.govbiointerfaceresearch.comfarmaciajournal.com.

Tandem Mass Spectrometry (MS/MS, MSⁿ) for Structural Confirmation and Metabolite Profiling

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful tool for the structural elucidation and metabolite profiling of compounds like this compound. This technique involves the fragmentation of selected ions and the analysis of the resulting fragment ions, providing detailed structural information. MS/MS experiments are crucial for confirming the identity of this compound by comparing its fragmentation pattern to that of reference standards or spectral libraries. nih.govmpg.de For complex molecules like anthocyanins, multi-dimensional fragmentation (MSⁿ) can offer even more detailed structural insights. mpg.de

In the context of Perilla frutescens extracts, MS/MS analysis has been utilized to identify and characterize anthocyanins, including this compound and its derivatives like malonylthis compound (B1248576). mpg.deuni.lu Predicted MS/MS spectra for this compound are available, providing potential fragmentation patterns at different collision energies. fishersci.ca Metabolite profiling, which aims to identify and quantify a wide range of metabolites in a biological sample, frequently employs tandem MS coupled with separation techniques to provide both quantitative data and structural confirmation of detected compounds. nih.govuni.luguidetopharmacology.org This is particularly relevant for studying the metabolic fate of this compound in biological systems.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of this compound in complex matrices such as plant extracts. Liquid chromatography-mass spectrometry (LC-MS) is widely used due to its ability to separate polar and non-volatile compounds like anthocyanins, coupled with the sensitivity and specificity of mass spectrometry detection. fishersci.canih.govnih.govuni.lu LC-MS allows for the separation of this compound from other co-occurring compounds before mass analysis, reducing matrix effects and improving the accuracy of identification and quantification. nih.gov Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) offers enhanced separation speed and sensitivity compared to conventional HPLC-MS. phenol-explorer.eu

Studies on Perilla frutescens have extensively utilized LC-MS and UPLC-MS for the identification and quantification of polyphenols, including this compound and other anthocyanins and flavonoids. uni.luuni.luresearchgate.netthegoodscentscompany.com These techniques enable the comprehensive profiling of metabolites in different plant tissues and cultivars. uni.luresearchgate.net While GC-MS is typically used for volatile compounds, derivatization procedures can allow for the analysis of semi-volatile or non-volatile metabolites. uni.luuni.lu Integrated LC-MS and GC-MS metabolomic platforms have been applied to evaluate the metabolic dynamics in Perilla leaves. uni.lu

Application in Plant Biological Studies and In vitro Systems

Analytical techniques for this compound are vital for understanding its role and behavior in plant biology and controlled in vitro environments.

Quantification in Plant Tissues and Extracts

Accurate quantification of this compound in different plant tissues and extracts is essential for studies on its biosynthesis, accumulation patterns, and responses to environmental factors. Hyphenated techniques like LC-MS and HPLC-DAD are routinely used for this purpose. uni.luuni.luthegoodscentscompany.comwikipedia.org These methods allow researchers to determine the concentration of this compound in various parts of the plant, such as leaves, stems, and roots, and to compare levels across different cultivars or developmental stages. uni.luthegoodscentscompany.com

For example, studies have quantified this compound and other anthocyanins in different cultivars of Perilla frutescens, revealing variations in their content. thegoodscentscompany.com Malonylthis compound was often found to be the major anthocyanin, with this compound being the second most abundant. thegoodscentscompany.com The total anthocyanin content in water extracts of red Perilla samples has been quantified, with this compound contributing significantly to this total. thegoodscentscompany.com Plant tissue analysis generally involves extraction of compounds followed by chromatographic and spectroscopic analysis to determine nutrient or metabolite levels. nih.gov

Monitoring in Cell Culture Experiments

Monitoring the presence and potential metabolism of this compound in cell culture experiments is important for investigating its cellular effects and mechanisms of action. While the provided search results discuss general cell culture practices and monitoring techniques uni.luwikipedia.orguni.lulipidmaps.orgwikipedia.orguni.lu, specific detailed research findings on monitoring this compound itself in cell cultures were not extensively provided. However, the use of anthocyanin extracts from Perilla frutescens in cell studies, such as inducing apoptosis in Hela cells, implies that analytical methods would be necessary to monitor the concentration and stability of the active compounds, including this compound, within the cell culture medium or cellular extracts over time. mpg.denih.gov LC-MS/MS is a suitable technique for monitoring compound concentrations in biological samples, including those from in vitro studies, due to its sensitivity and specificity. uni.lunih.govnih.gov

This compound is a prominent anthocyanin pigment found in plants, particularly abundant in the red or purple varieties of Perilla frutescens (shiso). This compound is a cyanidin-type derivative, with malonylthis compound often being the most prevalent form in purple perilla leaves. mdpi.comresearchgate.net The presence and concentration of this compound contribute significantly to the characteristic deep red and purple hues observed in these plants. mdpi.commdpi.com

The genetic basis for anthocyanin pigmentation, including this compound production, involves a complex interplay of genes. Studies in various plant species, such as rice and pepper, have highlighted the involvement of multiple genes and intricate gene interactions, including epistasis and pleiotropic effects, in determining pigmentation patterns in different plant parts like leaves, stems, hull, and pericarp. sarr.co.innih.gov While the specifics for this compound in Perilla frutescens are an active area of research, the general principles of anthocyanin biosynthesis pathways and their genetic regulation, often involving transcription factors like MYB proteins, are likely applicable. mdpi.com The differential display of mRNA has been utilized to characterize genes associated with the regulation of anthocyanin expression in red and green forms of perilla plants. researchgate.net

This compound, like other anthocyanins, accumulates and is distributed within various plant tissues. In Perilla frutescens, anthocyanins are primarily responsible for the coloration of leaves, particularly in the red and green/red varieties. mdpi.com In green perilla, anthocyanins are typically absent or present at very low concentrations. mdpi.com The green/red variety exhibits a unique distribution, with anthocyanins accumulating predominantly on the undersides of the leaves. mdpi.com Generally, pigments like anthocyanins are stored in the vacuoles of plant cells. uvigo.es The distribution of storage parenchyma, where such substances can be stored, is widespread throughout the plant body, including roots, stems, leaves, seeds, and fruits. uvigo.es Studies on the distribution of other compounds in plants, such as alkaloids in Argemone mexicana, demonstrate tissue-specific accumulation patterns, with roots often being major sites of accumulation, although synthesis may occur in other tissues followed by transport. scielo.org.mxresearchgate.net

Several environmental and agronomic factors influence the production of this compound in plants. These factors can impact the complex biochemical pathways involved in anthocyanin biosynthesis.

Light conditions play a crucial role in anthocyanin biosynthesis. Red and blue light treatments have been shown to enhance anthocyanin accumulation significantly compared to green light exposure. mdpi.com This suggests that the quality and intensity of light can directly influence this compound production. Additionally, environmental stresses, both biotic and abiotic, can trigger the secretion and release of secondary metabolites, including anthocyanins, by up- or down-regulating the genes involved in their synthesis. researchgate.net While the direct impact of specific stress conditions solely on this compound production requires further detailed research, the general principle of stress influencing secondary metabolite production, including other flavonoids and phenolic acids found in Perilla frutescens, is well-established. researchgate.netnih.gov

Variability in this compound content is observed among different cultivars and germplasm of Perilla frutescens. Comparative analyses of various perilla cultivars have demonstrated substantial variability in their phytochemical content, including anthocyanins. nih.govresearchgate.netresearchgate.netplantbreedbio.org This highlights the genetic influence on the plant's ability to produce and accumulate this compound. Different cultivars exhibit distinct pigmentation patterns and concentrations of anthocyanins, contributing to their visual characteristics and potentially other properties. mdpi.commdpi.com This variability underscores the importance of cultivar selection in studies and applications related to this compound.

This compound and other anthocyanins are increasingly recognized for their potential biological functions in plant physiology, particularly in defense mechanisms. Anthocyanins are known to play important roles in plant defense against pests and pathogens. cam.ac.uk Plants have evolved complex defense mechanisms to cope with various stresses, including the production of secondary metabolites as defense compounds against both abiotic and biotic stresses. researchgate.netheraldopenaccess.us These stresses can induce the synthesis and accumulation of such compounds. researchgate.net While specific research directly linking this compound to defense against particular biotic or abiotic stresses is ongoing, anthocyanins in general contribute to plant resilience. For instance, silicon accumulation in plant cell walls can enhance resistance to drought, salt stress, diseases, and insect stress. cabidigitallibrary.org Plant defense mechanisms involve intricate signaling pathways, including those mediated by plant hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA), which are crucial in responding to biotic and abiotic stresses. nih.govmdpi.comnih.gov The production of defense-related metabolites is often regulated through these hormonal pathways. researchgate.net The association of many metabolites, including anthocyanins like this compound, with quality traits and both biotic and abiotic stress responses has been noted. researchgate.net

Here is a table summarizing some research findings related to cultivar variability in Perilla frutescens:

CultivarLeaf ColorKey Compounds Detected (Examples)NotesSource
'Aka Shiso'RedPerillaldehyde (PA), this compoundHigh anthocyanin content researchgate.netresearchgate.net
'Purple Zi Su'RedPerillaldehyde (PA), this compoundHigh anthocyanin content researchgate.netresearchgate.net
'Ao Shiso'GreenPerilla ketone (PK)Low or absent anthocyanin content researchgate.netresearchgate.net
'Qing Su'GreenPerilla ketone (PK)Low or absent anthocyanin content researchgate.netresearchgate.net
'Korean perilla'GreenPerilla ketone (PK)Lowest carotenoid content among some researchgate.netresearchgate.net
Various Red/PurpleRed/PurpleThis compound, Malonylthis compoundAnthocyanins responsible for color mdpi.com
Various GreenGreenLow/Absent AnthocyaninsPrimarily green due to lack of anthocyanins mdpi.com

Ecological and Physiological Roles in Source Organisms

Biological Functions of Shisonin in Plant Physiology

Contribution to Plant Adaptation and Survival

Plants have evolved intricate mechanisms to adapt to their environments and ensure survival in the face of various biotic and abiotic stresses. These mechanisms often involve the production of secondary metabolites, which can confer protection against herbivores, pathogens, and environmental challenges. This compound, an anthocyanin found predominantly in the purple-leaved varieties of Perilla frutescens, is one such compound that contributes to the plant's adaptation and survival.

Anthocyanins, including this compound, are known for their vibrant colors, which can play a role in attracting pollinators and seed dispersers, thus aiding in reproduction and the continuation of the species. Beyond this, anthocyanins exhibit a range of biological activities that are beneficial for the plant's survival. These activities include antioxidative, anti-inflammatory, and antimicrobial effects. mdpi.com

The presence of this compound and other polyphenols in Perilla frutescens has been linked to the plant's defense against environmental stressors. Polyphenols, in general, are known to influence the quality of the perilla plant and its potential functions, acting as effective sources of phenolic antioxidants. Antioxidant compounds help plants combat oxidative stress caused by factors such as UV radiation, drought, and other environmental challenges. By scavenging reactive oxygen species (ROS), antioxidants like this compound can mitigate cellular damage and maintain cellular homeostasis, which is crucial for survival under stress conditions. frontiersin.org

While specific detailed research findings solely focusing on this compound's direct contribution to plant adaptation and survival in the context of data tables are limited in the provided search results, the broader understanding of anthocyanins and polyphenols in plant defense mechanisms provides strong correlative evidence. Studies on Perilla frutescens highlight the abundance of various bioactive compounds, including anthocyanins like this compound, phenolic acids, and flavonoids, which collectively contribute to the plant's resilience. mdpi.comdovepress.comresearchgate.net

Furthermore, plants respond to stress through various mechanisms, including the upregulation of defense genes and the production of antimicrobial substances and secondary metabolites like phytoalexins. researchgate.net The significant upregulation of this compound in certain contexts, as suggested by one search result in relation to plant growth promoting rhizobium dntb.gov.ua, could indicate its involvement in the plant's response to biotic or abiotic interactions in the rhizosphere, potentially contributing to improved survival or growth under specific conditions. However, the exact nature of this relationship and this compound's specific role warrant further dedicated research.

Future Research Directions and Translational Prospects Non Clinical Focus

Elucidation of Remaining Unknown Biosynthetic Enzymes and Regulatory Genes

The biosynthesis of anthocyanins like Shisonin is a complex pathway involving a series of enzymatic reactions regulated by various genes. While the general anthocyanin biosynthetic pathway is relatively well-understood, the specific enzymes and regulatory genes precisely controlling this compound production in Perilla frutescens may still have unknown aspects. Future research should focus on identifying and characterizing these remaining unknown components. This could involve advanced genomic and transcriptomic studies to pinpoint candidate genes involved in the later stages of this compound synthesis or its specific acylation and glycosylation patterns. researchgate.netyoutube.comnih.govmdpi.com Understanding the function of these enzymes and the regulatory networks governing their expression is crucial for potentially manipulating the pathway to enhance this compound yield or modify its structure. Research into the genetic regulatory mechanisms controlling enzyme synthesis, similar to studies in other organisms, could provide valuable insights. psu.edunih.gov

Advanced Structural-Functional Relationships for Targeted Bioactivity

Understanding the precise relationship between the chemical structure of this compound and its observed in vitro biological activities is fundamental for optimizing its potential applications. gardp.orgwikipedia.orgcollaborativedrug.com Future research should employ advanced techniques, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking studies, to delineate which parts of the this compound molecule are critical for specific bioactivities (e.g., antioxidant, anti-inflammatory, or potential in vitro anticancer effects). gardp.orgwikipedia.orgnih.govresearchgate.netresearchgate.net This involves synthesizing or isolating this compound derivatives with targeted structural modifications and evaluating their in vitro effects. Such studies can inform the rational design of modified this compound structures with enhanced potency, selectivity, or stability for specific non-clinical applications.

Development of Sustainable Production Methods

The increasing interest in natural compounds necessitates the development of sustainable and environmentally friendly production methods. Currently, this compound is primarily obtained through extraction from Perilla frutescens plants. mdpi.com Future research should explore alternative sustainable production strategies. This could include optimizing plant cultivation techniques to maximize this compound content, investigating in vitro plant cell culture or tissue culture methods for controlled production, or exploring microbial fermentation approaches by engineering microorganisms with the this compound biosynthetic pathway genes. google.com Developing efficient and scalable sustainable production methods is essential for meeting potential future demand for this compound in various non-clinical sectors.

Exploration of Novel Bioactivities and Cellular Targets in vitro

While some in vitro bioactivities of this compound and Perilla frutescens extracts have been reported, further research is needed to comprehensively explore novel biological effects and identify the specific cellular targets and molecular mechanisms involved. researchgate.netresearchgate.netmdpi.com Future in vitro studies could investigate this compound's potential in areas such as antioxidant defense modulation, interaction with cellular signaling pathways, or effects on specific enzyme activities. Identifying the precise cellular targets will provide a deeper understanding of how this compound exerts its effects at the molecular level. Research has already indicated potential in vitro anticancer bioactivity of Perilla frutescens anthocyanin extract, including this compound. researchgate.net

Integration of Omics Data (Genomics, Transcriptomics, Metabolomics) for Comprehensive Understanding

A holistic understanding of this compound biosynthesis, regulation, and function can be achieved through the integration of multi-omics data. researchgate.netyoutube.comnih.govmdpi.comnih.gov Future research should combine genomics (studying the complete set of genes), transcriptomics (studying gene expression levels), and metabolomics (studying the complete set of metabolites) to gain a comprehensive view. researchgate.netyoutube.comnih.govmdpi.com For example, correlating gene expression profiles with this compound accumulation under different environmental conditions can reveal regulatory mechanisms. Metabolomic analysis can identify intermediate compounds in the biosynthetic pathway or downstream effects of this compound on cellular metabolism. nih.govfrontiersin.org Integrating these data sets through bioinformatics approaches can provide a systems-level understanding of this compound biology, from its genetic basis to its metabolic impact. Research has shown the value of integrating transcriptomics and metabolomics to understand the mechanisms of action of compounds like shikonin (B1681659), which could be a model for this compound research. nih.gov

Q & A

Basic Research Question

  • Targeted metabolomics : UPLC-MS/MS with multiple reaction monitoring (MRM) to quantify this compound and its isomers .
  • Spectral libraries : Building reference databases using authenticated standards and published fragmentation patterns .
  • Cross-validation : Comparing results with spectrophotometric assays (e.g., pH differential method) to ensure accuracy .

How should researchers design experiments to study this compound’s stability under varying physiological conditions?

Advanced Research Question

  • pH and temperature gradients : Incubating this compound in buffers (pH 1–7) at 25–50°C, monitoring degradation via UV-Vis spectroscopy and HPLC .
  • Light exposure tests : Using controlled UV chambers to assess photodegradation kinetics .
  • Enzymatic stability assays : Exposing this compound to digestive enzymes (e.g., pepsin, pancreatin) to simulate gastrointestinal conditions .

What strategies address inconsistencies in this compound’s reported bioactivity across studies?

Advanced Research Question
Contradictory bioactivity data (e.g., anticancer effects) may stem from isomer-specific activity or impurity interference. Solutions include:

  • Bioassay-guided fractionation : Isolating pure this compound isomers via preparative HPLC before testing .
  • Omics integration : Correlating transcriptomic/proteomic changes with this compound treatment to identify mechanistic pathways .
  • Dose-response validation : Replicating studies across multiple cell lines or model organisms to confirm dose-dependent effects .

How can researchers optimize extraction protocols for this compound to minimize structural degradation?

Basic Research Question

  • Solvent selection : Using acidified methanol (1% HCl) to stabilize anthocyanins during extraction .
  • Cold processing : Avoiding heat during grinding/extraction to prevent thermal decomposition .
  • Antioxidant additives : Including ascorbic acid or EDTA to inhibit oxidation .

What computational tools are available for predicting this compound’s interactions with biological targets?

Advanced Research Question

  • Molecular docking : Software like AutoDock Vina to model this compound’s binding to proteins (e.g., kinases or receptors) .
  • QSAR modeling : Building quantitative structure-activity relationship models using anthocyanin derivative datasets .
  • Machine learning : Training algorithms on published bioactivity data to predict novel targets .

How should researchers document this compound-related findings to ensure reproducibility?

Basic Research Question

  • Detailed spectral data : Reporting HR-MS, NMR, and HPLC conditions in supplementary materials .
  • Protocol standardization : Following guidelines like Beilstein Journal of Organic Chemistry for experimental reporting .
  • Data repositories : Depositing raw MS/NMR datasets in public platforms (e.g., MetaboLights) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.